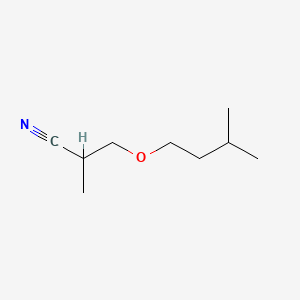
2-Methyl-3-(3-methylbutoxy)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(3-methylbutoxy)propanenitrile is an organic compound with the molecular formula C₈H₁₅NO. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methylbutoxy)propanenitrile can be achieved through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile.
From Amides: Nitriles can be made by dehydrating amides. This is done by heating a solid mixture of the amide and phosphorus (V) oxide, which removes water from the amide group, leaving a nitrile group.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production of this compound often involves the ammoxidation of alcohols or aldehydes. This process involves the reaction of the alcohol or aldehyde with ammonia and oxygen, producing the nitrile along with water as a byproduct.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(3-methylbutoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to produce carboxylic acids.
Reduction: The nitrile group can be reduced to produce primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the -CN group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a metal catalyst.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-3-(3-methylbutoxy)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex nitrile-containing compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(3-methylbutoxy)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, where it acts as an electrophile, attracting nucleophiles to form new bonds. This reactivity is crucial in its role as a building block in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Acetonitrile: A simple nitrile with the formula CH₃CN, commonly used as a solvent in organic synthesis.
Butyronitrile: An aliphatic nitrile with the formula CH₃CH₂CH₂CN, used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
2-Methyl-3-(3-methylbutoxy)propanenitrile is unique due to its branched structure and the presence of an ether group (-O-). This structure imparts different physical and chemical properties compared to simpler nitriles, making it valuable in specific synthetic applications .
Propiedades
Número CAS |
157140-89-1 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
2-methyl-3-(3-methylbutoxy)propanenitrile |
InChI |
InChI=1S/C9H17NO/c1-8(2)4-5-11-7-9(3)6-10/h8-9H,4-5,7H2,1-3H3 |
Clave InChI |
HNEXSAPRDJXAPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOCC(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




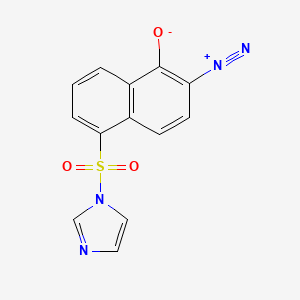
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
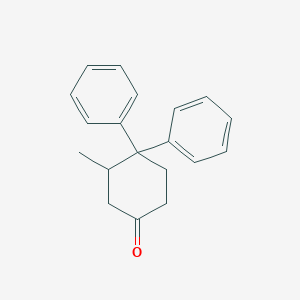
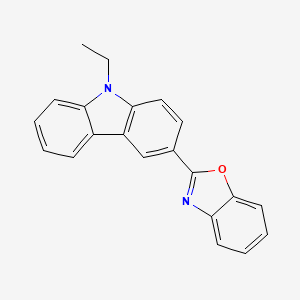
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
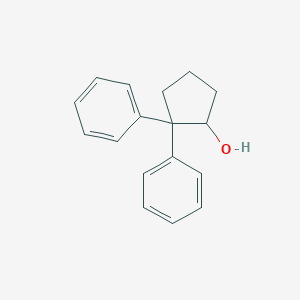




![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)

